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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054 Get Quote

An In-depth Examination of the Odor and Flavor Characteristics of a Key Fruity Ester for

Sensory Studies

For researchers, scientists, and drug development professionals venturing into the realm of

sensory analysis, understanding the nuanced profiles of aroma and flavor compounds is

paramount. Octyl butyrate, a straight-chain fatty acid ester, serves as a significant component

in the palettes of the flavor and fragrance industries. This technical guide provides a

comprehensive overview of the odor and flavor profile of octyl butyrate, complete with

quantitative data, detailed experimental protocols for sensory evaluation, and an exploration of

the underlying biochemical signaling pathways of its perception.

Odor and Flavor Profile of Octyl Butyrate
Octyl butyrate is generally recognized for its characteristic fruity aroma and taste. Its sensory

profile is complex, often described with a combination of notes. It is widely utilized in the

fragrance and flavor industries to impart fresh and fruity characteristics to a variety of products.

[1]

The odor of octyl butyrate is most commonly characterized as fruity, green, and waxy.

Additional descriptors often include sweet, melon-like, and slightly herbaceous. Some

evaluations also note subtle creamy, earthy, and oily undertones. The flavor profile mirrors the

aroma, with a dominant sweet, melon-like taste. At a concentration of 20 ppm in a suitable

solvent, its taste characteristics are described as waxy, fruity, and green with a sweet, creamy

nuance.[2]
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Quantitative Sensory Data
Precise sensory data is crucial for reproducible research. The following table summarizes the

available quantitative data for the sensory thresholds of octyl butyrate. It is important to note

that threshold values can vary based on the medium (air, water, etc.), the purity of the

compound, and the specific methodology and sensory panel employed.

Parameter Value Medium/Context Methodology

Taste Characteristic

Concentration
20 ppm Not specified

Sensory panel

evaluation

Detection Threshold

(Pollinator Attraction)
8.2 ppm Air

Behavioral response

of pollinators

Note: The detection threshold of 8.2 ppm is derived from a study on pollinator attraction and

may not directly correlate to human sensory thresholds determined under controlled laboratory

conditions.

Experimental Protocols for Sensory Evaluation
To ensure the generation of reliable and comparable sensory data for octyl butyrate,

standardized experimental protocols are essential. The following sections outline

methodologies for determining sensory thresholds and for characterizing the aroma profile

using Gas Chromatography-Olfactometry (GC-O).

Determination of Sensory Thresholds
The determination of odor and taste thresholds should be conducted in a controlled

environment with a trained sensory panel.

3.1.1. Odor Threshold Determination (Adapted from ASTM E679)

The American Society for Testing and Materials (ASTM) standard E679 provides a framework

for determining odor thresholds using a forced-choice ascending concentration series method.

Panelist Selection and Training: A panel of at least 8-10 individuals should be screened for

their olfactory acuity and ability to consistently detect and describe odors. Panelists should
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be trained with a range of standard odorants to familiarize them with the testing procedure

and intensity scales.

Sample Preparation: A stock solution of octyl butyrate is prepared in a suitable odorless

solvent (e.g., diethyl ether, propylene glycol, or deodorized mineral oil). A series of dilutions

in ascending order of concentration is then prepared. The concentration steps should be

logarithmic (e.g., a factor of 2 or 3). Samples are presented in olfactometers or sniff bottles.

Procedure: A three-alternative forced-choice (3-AFC) method is commonly used. For each

concentration level, three samples are presented to the panelist: two blanks (solvent only)

and one containing the odorant. The panelist is asked to identify the odorous sample. The

presentation of the odorant-containing sample is randomized across the three positions. The

concentration is increased until the panelist correctly identifies the odorant in two

consecutive presentations.

Data Analysis: The individual threshold is calculated as the geometric mean of the last

concentration at which the odor was not correctly identified and the first concentration at

which it was correctly identified. The group threshold is the geometric mean of the individual

thresholds.

3.1.2. Taste Threshold Determination (Adapted from ISO 5495)

The International Organization for Standardization (ISO) 5495 standard outlines a paired

comparison test method that can be adapted for taste threshold determination.

Panelist Selection and Training: Similar to odor threshold testing, panelists should be

selected based on their taste sensitivity and trained to recognize and rate the intensity of

different tastes.

Sample Preparation: A stock solution of octyl butyrate is prepared in a tasteless medium,

such as deionized water or a specific food-grade solvent, depending on the research

application. A series of ascending dilutions is prepared.

Procedure: A paired comparison test is employed. At each concentration level, the panelist is

presented with two samples: one blank (the medium alone) and one containing octyl
butyrate. The panelist's task is to identify the sample with the taste. The order of
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presentation is randomized. The concentration is increased until the panelist can reliably

distinguish the octyl butyrate sample from the blank.

Data Analysis: The individual threshold is determined as the lowest concentration at which

the panelist correctly identifies the sample. The group threshold is calculated from the

individual thresholds, often using statistical methods to determine the concentration at which

a significant portion of the panel can detect the taste.

Aroma Profile Characterization using Gas
Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector to identify odor-active compounds in a

sample.

Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet,

allowing a trained assessor to smell the effluent as compounds elute. The column effluent is

typically split between a chemical detector (e.g., a flame ionization detector or mass

spectrometer) and the sniffing port.

Sample Preparation: A solution of octyl butyrate in a volatile solvent is prepared. For

complex matrices, a headspace or solvent extraction technique may be employed to isolate

the volatile compounds.

Procedure: The sample is injected into the GC. As the separated compounds elute from the

column, a trained panelist sniffs the effluent from the sniffing port and provides a description

of the perceived odor and its intensity over time. The intensity can be rated on a scale (e.g.,

a 10-point scale from no odor to very strong).

Data Analysis: The olfactogram, a plot of odor intensity versus retention time, is generated.

By comparing the retention times of the odor events with the peaks from the chemical

detector, the odor-active compounds can be identified. This technique allows for the detailed

characterization of the different aromatic nuances of octyl butyrate.

Biochemical Signaling Pathway of Octyl Butyrate
Perception
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The perception of fruity esters like octyl butyrate is initiated by the interaction of the odorant

molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory

neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule triggers a conformational change in the receptor, initiating

an intracellular signaling cascade.

The following diagram illustrates the generally accepted signaling pathway for odorant

perception, which is applicable to fruity esters such as octyl butyrate.
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Caption: Olfactory signaling pathway for fruity esters.

Explanation of the Signaling Pathway:

Binding: An octyl butyrate molecule binds to a specific olfactory receptor (OR), a type of G-

protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.

G-protein Activation: This binding event causes a conformational change in the OR, which in

turn activates an associated G-protein, commonly the Golf subtype in olfactory neurons.

Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl

cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP),

a secondary messenger.
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Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels

in the cell membrane.

Cation Influx: The opening of these channels allows for an influx of positively charged ions,

primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.

Depolarization: The influx of positive ions leads to the depolarization of the neuron's

membrane potential.

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an

action potential (an electrical signal). This signal is then transmitted along the neuron's axon

to the olfactory bulb in the brain, where it is processed and interpreted as a specific odor.

Regulatory Status
Octyl butyrate is listed by the Flavor and Extract Manufacturers Association (FEMA) as

Generally Recognized as Safe (GRAS) for use as a flavoring substance (FEMA number 2807).

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated octyl
butyrate and concluded that there are no safety concerns at current levels of intake when used

as a flavoring agent.

Conclusion
Octyl butyrate presents a multifaceted sensory profile that is of significant interest to

researchers in sensory science and product development. A thorough understanding of its odor

and flavor characteristics, supported by robust quantitative data and standardized experimental

protocols, is essential for its effective application. Furthermore, knowledge of the underlying

biochemical mechanisms of its perception provides a deeper insight into the complex world of

chemosensation. This guide serves as a foundational resource for professionals seeking to

explore and utilize the distinct sensory properties of octyl butyrate in their research and

development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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